molecular formula C17H26N2O3 B13945226 Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate

Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13945226
M. Wt: 306.4 g/mol
InChI Key: IVVPMBQCWQKGFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl piperidine with 3-hydroxy-1-(methylamino)propyl chloride under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include purification steps like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate: has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the enzyme, interacting with amino acid residues like tryptophan and phenylalanine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate: is unique due to its specific substitution pattern, which provides distinct pharmacological properties and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

benzyl 3-[3-hydroxy-1-(methylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O3/c1-18-16(9-11-20)15-8-5-10-19(12-15)17(21)22-13-14-6-3-2-4-7-14/h2-4,6-7,15-16,18,20H,5,8-13H2,1H3

InChI Key

IVVPMBQCWQKGFE-UHFFFAOYSA-N

Canonical SMILES

CNC(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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